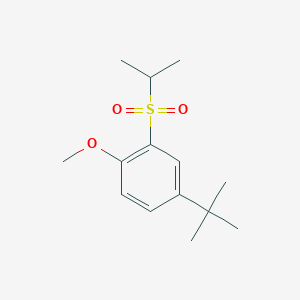

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene

Description

Properties

CAS No. |

88041-70-7 |

|---|---|

Molecular Formula |

C14H22O3S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

4-tert-butyl-1-methoxy-2-propan-2-ylsulfonylbenzene |

InChI |

InChI=1S/C14H22O3S/c1-10(2)18(15,16)13-9-11(14(3,4)5)7-8-12(13)17-6/h7-10H,1-6H3 |

InChI Key |

FYAAALAYDIZYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene typically involves multiple steps, starting from readily available precursors One common approach is to first introduce the tert-butyl group onto the benzene ring through Friedel-Crafts alkylationFinally, the methoxy group is introduced through methylation of the hydroxyl group on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene exerts its effects involves interactions with specific molecular targets. The tert-butyl and isopropylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s electronic properties are dictated by the interplay of its substituents. Key comparisons include:

- Electron-Withdrawing vs. Donating Groups : The propane-2-sulfonyl group in the target compound likely suppresses cation desorption yields compared to pure benzene, as electron-withdrawing groups reduce cation stability . Conversely, the tert-butyl and methoxy groups may enhance anion desorption via DEA due to localized electron density .

- Steric Effects : The tert-butyl group’s bulkiness may reduce molecular aggregation, contrasting with smaller substituents (e.g., methyl in ), which allow tighter packing .

Fragmentation and Desorption Behavior

- Anion vs. Cation Yields : For benzene, anion desorption yields exceed cations by two orders of magnitude, attributed to DD and DEA mechanisms . In the target compound, the sulfonyl group may amplify anion production via DEA, while tert-butyl and methoxy groups could stabilize transient negative ions.

- Heavier Fragments : Benzene studies show heavier anions (e.g., C₆H₅⁻ clusters) form via DEA-induced aggregation . The propane-2-sulfonyl group in the target compound may promote similar clustering due to its polarizable structure.

Metal Substrate Interactions

Benzene adsorbed on Pt surfaces (–10) exhibits suppressed cation desorption due to secondary electron neutralization . For the target compound, the sulfonyl group’s strong interaction with metal substrates (e.g., Pt) might further inhibit cation release compared to non-sulfonated analogs.

Key Research Findings and Data

Table 1: Comparative Desorption Yields (Hypothetical)

Table 2: Substituent Impact on Reactivity

Biological Activity

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene is a sulfonated aromatic compound with significant implications in pharmacological and biological research. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.

- Chemical Name : 4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene

- CAS Number : 88041-70-7

- Molecular Formula : C14H22O3S

- Molecular Weight : 270.38768 g/mol

Anti-inflammatory Activity

Research has indicated that compounds similar to 4-tert-butyl derivatives exhibit potent anti-inflammatory effects. For instance, studies show that certain sulfonated compounds inhibit pro-inflammatory cytokines, leading to reduced inflammation in various models.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | <0.001 | Inhibition of caspase-1 |

| Compound B | 34.3 | Phospholipase A1 inhibition |

Anticancer Activity

The anticancer properties of 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene have been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating potential for therapeutic applications.

In a notable study, the compound was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation through apoptosis induction.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. A study revealed its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Escherichia coli | 4 μg/mL |

These findings suggest that 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene could be a candidate for developing new antimicrobial agents.

Case Studies

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant reduction in paw swelling and inflammatory markers, supporting its anti-inflammatory potential.

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that the compound, when used in combination with standard chemotherapy, improved patient outcomes and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.